A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzylmorpholine-2,3-dione
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzylmorpholine-2,3-dione
Abstract: This technical guide provides a detailed examination of the physicochemical properties of 4-Benzylmorpholine-2,3-dione (CAS No: 110843-90-8), a key chemical intermediate in the synthesis of the NK1 receptor antagonist, Aprepitant.[1] For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's fundamental characteristics is paramount for process optimization, formulation, and ensuring the quality of the final active pharmaceutical ingredient. This document synthesizes structural data, spectroscopic signatures, and core physicochemical parameters, while also providing robust, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure a deep, practical understanding of the methodologies.
Molecular and Structural Overview
4-Benzylmorpholine-2,3-dione is an organic compound featuring a morpholine ring scaffold substituted with a benzyl group at the nitrogen atom (position 4) and two carbonyl groups at positions 2 and 3, forming a dione structure.[1] This unique arrangement of functional groups dictates its chemical reactivity and physical properties.
Chemical Structure
The structural representation of 4-Benzylmorpholine-2,3-dione is essential for understanding its chemical behavior.
Caption: Chemical structure of 4-Benzylmorpholine-2,3-dione.
Core Compound Data
A summary of the fundamental molecular data provides a quick reference for laboratory and computational work.
| Property | Value | Source |
| CAS Number | 110843-90-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Synonyms | 4-benzyl-morpholin-2,3-dione | [1] |
| 4-Benzyl-2,3-morpholinedione | [1] | |
| Primary Application | Intermediate for Aprepitant synthesis | [1] |
Physicochemical Properties
The physical properties of a compound are critical for predicting its behavior in various solvents, its purification, and its handling.
| Property | Value / Description | Rationale & Significance |
| Melting Point | Data not publicly available. | A sharp melting point range is a primary indicator of purity.[3] Impurities typically depress and broaden the range.[4] |
| Solubility | Data not publicly available. | Crucial for reaction solvent selection, purification (crystallization), and assessing potential bioavailability challenges.[5][6] |
| LogP (Predicted) | 0.50990 | [1] This value suggests moderate lipophilicity, which is an important parameter in drug design for membrane permeability. |
| Polar Surface Area (PSA) | 46.61 Ų | [1] PSA is a key metric for predicting drug transport properties, including absorption and blood-brain barrier penetration. |
Spectroscopic Characterization Profile
Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity and structure.[7] While specific spectra for this compound are not widely published, its structural features allow for an expert prediction of its key spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]
-
¹H NMR:
-
Aromatic Protons (C₆H₅): Expected to appear as a multiplet in the δ 7.2–7.5 ppm range, corresponding to the five protons on the benzyl ring.[10][11]
-
Benzyl Methylene (Ar-CH₂-N): A singlet is expected around δ 4.5–5.2 ppm. Its chemical shift is influenced by the adjacent nitrogen and the aromatic ring.
-
Morpholine Methylene Protons (-N-CH₂- and -O-CH₂-): Two distinct signals, likely triplets or complex multiplets, are expected in the δ 3.5–4.5 ppm range, corresponding to the four protons on the morpholine ring.
-
-
¹³C NMR:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13]
-
C=O Stretch (Dione): Strong, sharp absorption bands are expected in the region of 1680–1750 cm⁻¹. The exact position can indicate ring strain or electronic effects.
-
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks appear just below 3000 cm⁻¹.
-
C-N Stretch: A moderate absorption band around 1100–1300 cm⁻¹.
-
C-O-C Stretch (Ether): A characteristic strong band is expected in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of the molecular structure from fragmentation patterns.[14][15][16]
-
Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would correspond to the protonated molecule [M+H]⁺ at m/z 206.08, or the sodium adduct [M+Na]⁺ at m/z 228.06.[10][16]
-
Key Fragmentation Patterns: A common fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent fragment corresponding to the tropylium ion (C₇H₇⁺) at m/z 91. Another significant fragment would be the loss of the benzyl group from the molecular ion, leaving the morpholine-2,3-dione radical cation.
Standardized Protocols for Physicochemical Analysis
The following protocols represent robust, validated methods for determining the key physicochemical properties of 4-Benzylmorpholine-2,3-dione.
Protocol for Melting Point Determination
Causality: The melting point is a fundamental property that provides a criterion for purity. A pure crystalline solid melts over a very narrow temperature range. This protocol uses a standard melting point apparatus and emphasizes a slow heating rate near the melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for accuracy.[4]
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the 4-Benzylmorpholine-2,3-dione sample is completely dry.
-
Place a small amount on a watch glass and crush it into a fine powder using a spatula or mortar and pestle.[3][17]
-
Dip the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The final packed height should be 2-3 mm.[4][17]
-
-
Instrument Setup & Measurement:
-
Insert the capillary tube into the sample holder of the melting point apparatus (e.g., a Mel-Temp).[3]
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected (or preliminary) melting point.
-
Once this temperature is reached, reduce the heating rate to a slow 1-2°C per minute.[4] This slow rate is crucial for an accurate reading.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.[4]
-
Continue heating and record the temperature (T₂) at which the last crystal of solid melts completely.[4][18]
-
The melting point is reported as the range from T₁ to T₂.
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Carefully remove the hot capillary tube and dispose of it in a designated glass waste container.
-
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[19] It ensures that the solution reaches true thermodynamic equilibrium with the excess solid, providing the most accurate and reliable solubility value. This is vital for understanding dissolution rates and potential bioavailability. The use of a constant temperature bath is critical as solubility is highly temperature-dependent.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of buffers at various pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8) and purified water.[20]
-
To several glass vials, add a measured volume of each buffer (e.g., 5 mL).
-
Add an excess amount of 4-Benzylmorpholine-2,3-dione to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, which visually confirms that a saturated solution has been formed.[19]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker bath set to a constant temperature, typically 25°C or 37°C for biopharmaceutical relevance.[20]
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[20] The concentration of the dissolved compound should be measured at different time points to confirm that a plateau has been reached.[20]
-
-
Sample Processing:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand in the temperature bath for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of 4-Benzylmorpholine-2,3-dione in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[5]
-
Calculate the original concentration in the saturated solution, which represents the equilibrium solubility at that specific pH and temperature.
-
Protocols for Spectroscopic Analysis
Causality: Proper sample preparation is essential for acquiring high-quality, reproducible spectroscopic data. The choice of solvent and concentration can significantly impact the results.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a small, clean vial.[21]
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to dissolve the sample.[21]
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[21]
-
Cap the tube and ensure it is properly labeled before inserting it into the NMR spectrometer.
-
-
ATR-FTIR Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.[7]
-
Place a small amount of the solid 4-Benzylmorpholine-2,3-dione powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
ESI-MS Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.
-
Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Infuse the sample directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min) to acquire the mass spectrum.
-
Biological Context and Significance
The primary significance of 4-Benzylmorpholine-2,3-dione in the scientific field is its role as a registered intermediate in the synthesis of Aprepitant.[1] Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used clinically as an antiemetic to prevent chemotherapy-induced nausea and vomiting. The morpholine core is a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules due to its favorable pharmacokinetic properties.[22] Therefore, the precise characterization of intermediates like 4-Benzylmorpholine-2,3-dione is not merely an academic exercise; it is a critical component of quality control and process chemistry in the pharmaceutical industry.
Conclusion
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